molecular formula C7H12N2O3 B574056 Methyl (1-formylpyrrolidin-3-yl)carbamate CAS No. 184107-58-2

Methyl (1-formylpyrrolidin-3-yl)carbamate

Cat. No.: B574056
CAS No.: 184107-58-2
M. Wt: 172.184
InChI Key: VZFJQUBNKOXVBV-UHFFFAOYSA-N
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Description

Methyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of carbamic acid and contains a pyrrolidine ring with a formyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine with formic acid and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Pyrrolidine: reacts with to form the intermediate .

  • The intermediate then reacts with methyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-formylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the hydroxymethyl derivative.

    Substitution: The major products are the substituted carbamate derivatives.

Scientific Research Applications

Methyl (1-formylpyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the formyl group.

    Ethyl (1-formyl-3-pyrrolidinyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    N-Formylpyrrolidine: Lacks the carbamate group but contains the formyl group and pyrrolidine ring.

Uniqueness

Methyl (1-formylpyrrolidin-3-yl)carbamate is unique due to the presence of both the formyl and carbamate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

184107-58-2

Molecular Formula

C7H12N2O3

Molecular Weight

172.184

IUPAC Name

methyl N-(1-formylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)8-6-2-3-9(4-6)5-10/h5-6H,2-4H2,1H3,(H,8,11)

InChI Key

VZFJQUBNKOXVBV-UHFFFAOYSA-N

SMILES

COC(=O)NC1CCN(C1)C=O

Synonyms

Carbamic acid, (1-formyl-3-pyrrolidinyl)-, methyl ester (9CI)

Origin of Product

United States

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